molecular formula C8H12N2S B13827444 2-Methylpiperidine-1-carbothioyl cyanide

2-Methylpiperidine-1-carbothioyl cyanide

Cat. No.: B13827444
M. Wt: 168.26 g/mol
InChI Key: DOPKQQFJNIIBST-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbothioyl cyanide is a chemical compound with the molecular formula C7H12N2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a methyl group and a carbothioyl cyanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidine-1-carbothioyl cyanide typically involves the reaction of 2-methylpiperidine with thiophosgene and sodium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction with Thiophosgene: 2-Methylpiperidine is reacted with thiophosgene (CSCl2) to form 2-Methylpiperidine-1-carbothioyl chloride.

    Reaction with Sodium Cyanide: The resulting carbothioyl chloride is then reacted with sodium cyanide (NaCN) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidine-1-carbothioyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-Methylpiperidine-1-carbothioyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-1-carbothioyl cyanide involves its interaction with specific molecular targets. The carbothioyl cyanide group can undergo nucleophilic attack, leading to the formation of various adducts. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpiperidine: A simpler derivative without the carbothioyl cyanide group.

    Piperidine-1-carbothioyl cyanide: Lacks the methyl group present in 2-Methylpiperidine-1-carbothioyl cyanide.

Uniqueness

This compound is unique due to the presence of both a methyl group and a carbothioyl cyanide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylpiperidine-1-carbothioyl cyanide

InChI

InChI=1S/C8H12N2S/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-5H2,1H3

InChI Key

DOPKQQFJNIIBST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)C#N

Origin of Product

United States

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